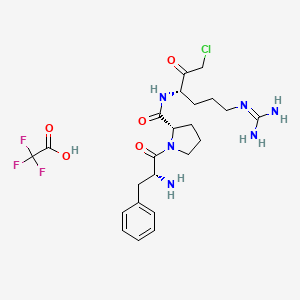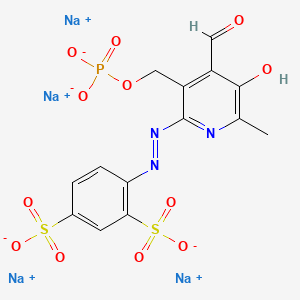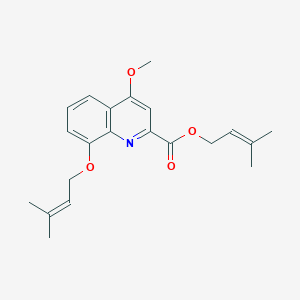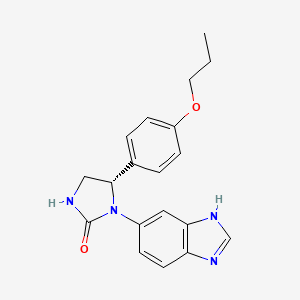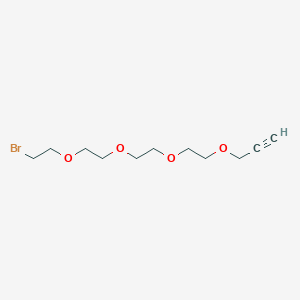
Propargyl-PEG4-bromide
Overview
Description
Propargyl-PEG4-bromide is a polyethylene glycol derivative that contains a propargyl group and a bromide group. This compound is widely used as a crosslinker in copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages with azides . The bromide group acts as a good leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
Propargyl-PEG4-bromide primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these azide-bearing entities, making them the primary targets of its action .
Mode of Action
The mode of action of this compound involves a chemical reaction known as copper-catalyzed azide-alkyne Click Chemistry . In this reaction, the propargyl group in the compound reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage . The bromide (Br) in the compound acts as a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Click Chemistry pathway . This pathway involves the formation of a stable triazole linkage between the propargyl group in the compound and azide-bearing compounds or biomolecules . The downstream effects of this pathway are the creation of new compounds with the stable triazole linkage .
Pharmacokinetics
It is known that the compound is used in research and has a molecular weight of 2952 g/mol . The hydrophilic PEG spacer in the compound is likely to increase its solubility in aqueous media , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction results in the creation of new compounds, which can be used in various applications such as PEGylation, bioconjugation, and chemical modification .
Biochemical Analysis
Biochemical Properties
The propargyl group of Propargyl-PEG4-bromide readily reacts with azide-functionalized biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage . This interaction allows this compound to serve as a bridge, connecting two biomolecules together.
Molecular Mechanism
At the molecular level, this compound acts as a linker. Its propargyl group reacts with azide groups on biomolecules in the presence of copper to form a stable triazole linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-bromide can be synthesized through a series of chemical reactions involving polyethylene glycol. One common method involves the modification of commercially available α-hydroxyl ω-carboxyl polyethylene glycol. The carboxyl group is first modified into a propargyl group, and then other functional groups such as carboxyl, mercapto, or hydrazide are introduced to the other end of the polyethylene glycol .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it.
Click Chemistry: The propargyl group reacts with azides in the presence of a copper catalyst to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs under mild conditions with the presence of a base.
Click Chemistry: Copper(I) catalysts are commonly used, and the reaction is carried out in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the bromide group is replaced by the nucleophile.
Click Chemistry: The major product is a triazole linkage formed between the propargyl group and the azide.
Scientific Research Applications
Propargyl-PEG4-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in Click Chemistry to synthesize complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of advanced materials and coatings.
Comparison with Similar Compounds
Propargyl-PEG4-bromide is unique due to its combination of a propargyl group and a bromide group, which allows it to participate in both nucleophilic substitution and Click Chemistry reactions. Similar compounds include:
Propargyl-PEG4-amine: Contains an amine group instead of a bromide group, primarily used in amine-reactive conjugation reactions.
Propargyl-PEG4-carboxyl: Contains a carboxyl group, used in carboxyl-reactive conjugation reactions.
These similar compounds have different functional groups, which make them suitable for specific types of chemical reactions and applications.
Properties
IUPAC Name |
3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLDNUKJCDASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275688 | |
| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308299-09-3 | |
| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308299-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)
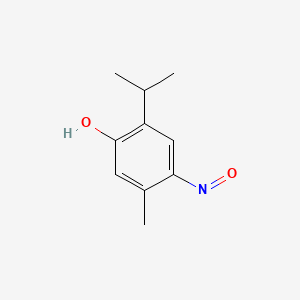
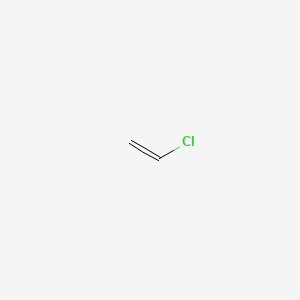

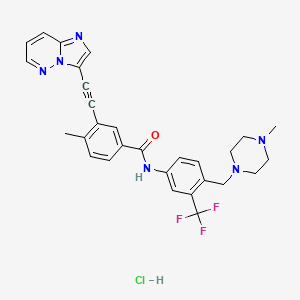
![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
